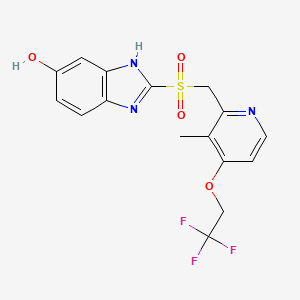
5-Hydroxylansoprazole sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-hydroxylansoprazole is an in vitro metabolism-dependent inhibitor of CYP2C19.
Aplicaciones Científicas De Investigación
Pharmacokinetics and Drug Metabolism
5-Hydroxylansoprazole sulfone plays a crucial role in understanding the pharmacokinetics of lansoprazole. A study demonstrated a highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for simultaneously determining lansoprazole and its metabolites, including 5-hydroxylansoprazole and lansoprazole sulfone, in human plasma. This method showed high accuracy and precision, indicating its utility for pharmacokinetic studies in clinical settings .
Table 1: Pharmacokinetic Parameters of Lansoprazole and Its Metabolites
| Compound | Lower Limit of Quantification (ng/ml) | Linear Range (ng/ml) | Correlation Coefficient (r) |
|---|---|---|---|
| Lansoprazole | 2.0 | 10-4000 | >0.999 |
| 5-Hydroxylansoprazole | 2.0 | 5-400 | >0.999 |
| Lansoprazole Sulfone | 0.5 | 1-400 | >0.999 |
Inhibition of Cytochrome P450 Enzymes
Research indicates that this compound acts as a metabolism-dependent inhibitor of cytochrome P450 enzyme CYP2C19, which is essential for the metabolic activation of various drugs, including clopidogrel . The irreversible inhibition by this metabolite can significantly impact drug interactions and patient outcomes when co-administered with other medications.
Case Study: CYP2C19 Inhibition
In vitro studies revealed that the presence of NADPH enhances the inhibition effect of this compound on CYP2C19 activity, demonstrating its potential to alter drug metabolism profiles in patients who are poor metabolizers of CYP2C19 substrates .
Anticancer Properties
Emerging evidence suggests that this compound may possess anticancer properties. A recent study explored its ability to inhibit fatty acid synthase (FASN), an enzyme overexpressed in various cancers. The findings indicated that this metabolite was more effective than lansoprazole itself in inhibiting FASN function, suggesting a potential role in cancer therapy .
Table 2: Anticancer Activity Comparison
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Lansoprazole | Not specified | Inhibits thioesterase of FASN |
| This compound | More active than lansoprazole | Inhibits enoyl reductase of FASN |
Clinical Implications and Future Directions
The implications of these findings are profound for both clinical practice and future research directions:
- Drug Interaction Studies : Understanding the role of this compound in drug metabolism can help clinicians anticipate potential interactions with other medications.
- Cancer Therapeutics : Further investigation into the anticancer properties could lead to novel therapeutic strategies that utilize this metabolite as a treatment option.
- Personalized Medicine : The variability in CYP2C19 activity among individuals highlights the need for personalized approaches to medication management, particularly for patients on proton pump inhibitors.
Propiedades
Número CAS |
131927-00-9 |
|---|---|
Fórmula molecular |
C16H14F3N3O4S |
Peso molecular |
401.36 |
Nombre IUPAC |
2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfonyl]-3H-benzimidazol-5-ol |
InChI |
InChI=1S/C16H14F3N3O4S/c1-9-13(20-5-4-14(9)26-8-16(17,18)19)7-27(24,25)15-21-11-3-2-10(23)6-12(11)22-15/h2-6,23H,7-8H2,1H3,(H,21,22) |
Clave InChI |
FJCXMOYNXRDYCX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)O)OCC(F)(F)F |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
5-Hydroxylansoprazole sulfone; AG-1909; AG 1909; AG1909 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















